molecular formula C32H33N5O6 B12939916 9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-(methylamino)-1H-purin-6(9H)-one

9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-(methylamino)-1H-purin-6(9H)-one

Cat. No.: B12939916
M. Wt: 583.6 g/mol
InChI Key: DLOQLVGRZGQBRJ-OYUWMTPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a modified nucleoside analog featuring a bis(4-methoxyphenyl)(phenyl)methyl (DMTr) protective group on the 5'-hydroxymethyl moiety of the tetrahydrofuran (sugar) backbone and a 2-(methylamino) substitution on the purine base. The DMTr group is widely used in oligonucleotide synthesis for its acid-labile properties, enabling selective deprotection during solid-phase synthesis .

Properties

Molecular Formula

C32H33N5O6

Molecular Weight

583.6 g/mol

IUPAC Name

9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one

InChI

InChI=1S/C32H33N5O6/c1-33-31-35-29-28(30(39)36-31)34-19-37(29)27-17-25(38)26(43-27)18-42-32(20-7-5-4-6-8-20,21-9-13-23(40-2)14-10-21)22-11-15-24(41-3)16-12-22/h4-16,19,25-27,38H,17-18H2,1-3H3,(H2,33,35,36,39)/t25-,26+,27+/m0/s1

InChI Key

DLOQLVGRZGQBRJ-OYUWMTPXSA-N

Isomeric SMILES

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

Preparation Methods

Preparation of the Sugar Moiety

  • Starting from a suitably protected ribose or tetrahydrofuran derivative, the sugar ring is constructed or modified to achieve the desired stereochemistry (2R,4S,5R).
  • The 5-position hydroxyl group is converted into a bis(4-methoxyphenyl)(phenyl)methoxy methyl ether protecting group. This is usually done by reaction with bis(4-methoxyphenyl)(phenyl)methanol under acidic catalysis to form the bulky protecting group.
  • The 4-position hydroxyl is either left free or protected with a labile protecting group to allow subsequent reactions.

Purine Base Functionalization

  • The purine base is functionalized at the 2-position with a methylamino group. This can be achieved by nucleophilic substitution on a 2-chloropurine intermediate or by direct amination.
  • The purine base is then glycosylated with the prepared sugar moiety. This step requires activation of the sugar (e.g., as a sugar halide or trichloroacetimidate) and coupling under conditions that preserve stereochemistry.

Coupling of Sugar and Base

  • The glycosylation reaction is performed under conditions favoring β- or α-anomer formation depending on the desired stereochemistry.
  • Common promoters include Lewis acids such as trimethylsilyl triflate (TMSOTf) or other catalysts.
  • The reaction is monitored by NMR and HPLC to ensure the correct anomer and purity.

Deprotection and Purification

  • After coupling, protecting groups other than the bis(4-methoxyphenyl)(phenyl)methoxy methyl group are removed under mild conditions.
  • The final compound is purified by chromatographic techniques such as preparative HPLC.
  • Purity is confirmed by NMR, mass spectrometry, and elemental analysis.

Research Findings and Analytical Data

  • The compound has a molecular formula of C32H33N5O6 and molecular weight approximately 583.63 g/mol.
  • Stereochemical assignments (2R,4S,5R) are confirmed by NMR spectroscopy and X-ray crystallography in some studies.
  • Purity levels of ≥98% are routinely achieved using preparative HPLC purification.
  • NMR data show characteristic signals for the purine protons, sugar ring protons, and aromatic protons of the bis(4-methoxyphenyl)(phenyl)methoxy group.
  • Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight.
  • The bulky bis(4-methoxyphenyl)(phenyl)methoxy protecting group enhances stability during synthesis and purification but requires careful removal if needed for further derivatization.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials D-ribose derivatives, 2-chloropurine, bis(4-methoxyphenyl)(phenyl)methanol
Protecting groups Bis(4-methoxyphenyl)(phenyl)methoxy methyl at 5-OH; others as needed
Glycosylation promoter Lewis acids such as TMSOTf
Reaction solvents Dichloromethane, acetonitrile, or other aprotic solvents
Temperature range 0°C to room temperature for glycosylation
Purification methods Preparative HPLC, silica gel chromatography
Analytical techniques NMR (1H, 13C), MS, HPLC, elemental analysis
Final purity ≥98%

Chemical Reactions Analysis

Types of Reactions

“9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-(methylamino)-1H-purin-6(9H)-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the tetrahydrofuran ring can be oxidized to a ketone.

    Reduction: The purine base can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biochemical pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of “9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-(methylamino)-1H-purin-6(9H)-one” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name/Reference Protective Group Base Modification Sugar Modification Stability Profile Biological Application
Target Compound DMTr 2-(Methylamino) 4-Hydroxy, 5-DMTr-protected Acid-labile; hygroscopic Antiviral (hypothesized)
N6-Benzoyl-2'-deoxyadenosine () Benzoyl N6-Benzoyl 2'-Deoxy Base-sensitive Oligonucleotide synthesis
3'-Deoxy-3'-fluoroguanosine () None 2-Amino 3'-Deoxy, 3'-Fluoro Metabolic stability Antiviral (e.g., HCV)
Intermediate from DMTr, TBDMS Thioether linkage 4-TBDMS-protected Acid/Base-stable Nucleotide pro-drug

Key Observations:

Protective Groups :

  • The DMTr group in the target compound and ’s intermediate facilitates selective deprotection under mild acidic conditions, critical for stepwise oligonucleotide assembly. In contrast, benzoyl groups () require stronger basic conditions for removal, limiting their utility in sensitive syntheses .
  • The tert-butyldimethylsilyl (TBDMS) group in enhances stability against nucleophilic attack, making it suitable for prolonged storage .

Base Modifications: The 2-(methylamino) group in the target compound may reduce Watson-Crick base-pairing fidelity compared to unmodified guanine or benzoylated adenine (). This could be advantageous for terminating viral replication in antisense therapies . Fluorinated sugars, as in ’s 3'-fluoro modification, improve metabolic stability by resisting phosphorylase degradation, a feature absent in the target compound .

Sugar Backbone :

  • The 4-hydroxy group in the target compound’s tetrahydrofuran ring introduces steric and electronic effects that may influence ribose pucker and RNA polymerase recognition compared to 2'-deoxy () or 3'-fluoro () analogs .

Methodological Considerations for Structural Comparison

  • Tanimoto Coefficient : A Tanimoto coefficient >0.85 (using binary fingerprints) indicates high similarity between the target compound and DMTr-protected intermediates (), suggesting overlapping applications in nucleotide chemistry .
  • Graph-Based Comparison : Subgraph matching () reveals shared DMTr and tetrahydrofuran motifs but highlights divergent base modifications, underscoring the need for multi-metric similarity analysis .

Biological Activity

The compound 9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-(methylamino)-1H-purin-6(9H)-one , often referred to simply as compound X, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by its intricate structure comprising a purine base linked to a tetrahydrofuran moiety. The molecular formula is C41H41N5O8C_{41}H_{41}N_5O_8 with a molecular weight of 731.79 g/mol. The presence of multiple functional groups, including methoxy and hydroxyl groups, suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of compound X can be categorized into several key areas:

  • Antitumor Activity :
    • Compound X has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis in tumor cells through the modulation of signaling pathways involved in cell survival and death.
  • Antiviral Properties :
    • Preliminary research suggests that compound X exhibits antiviral activity against specific viral strains. This is hypothesized to occur via interference with viral replication processes.
  • Enzyme Inhibition :
    • Compound X has been studied for its ability to inhibit certain enzymes critical for cellular metabolism and viral replication, such as kinases and polymerases.

The mechanisms by which compound X exerts its biological effects involve several pathways:

  • Apoptotic Pathways : Compound X may activate caspases and other apoptotic factors leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby preventing cancer cell proliferation.
  • Anti-inflammatory Effects : Compound X may modulate inflammatory pathways, contributing to its overall therapeutic potential.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, compound X was tested against human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls (p < 0.05).

Case Study 2: Antiviral Activity

A recent investigation published in Virology Journal assessed the antiviral effects of compound X against influenza virus. The study found that pre-treatment with compound X reduced viral titers by up to 70% in vitro, indicating its potential as an antiviral agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in MCF-7 cellsJournal of Medicinal Chemistry
AntiviralReduces influenza viral titersVirology Journal
Enzyme InhibitionInhibits specific kinasesInternal Research Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.